USP Pharmacopeial Reference Standard Designation: Non-Substitutable Compliance Advantage
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is officially designated as Rivastigmine USP Related Compound B, a pharmaceutical primary standard grade material [1]. This designation mandates its use in specified quality tests and assays as defined in USP compendia for Rivastigmine, Rivastigmine Tartrate, and Rivastigmine Tartrate Capsules monographs [2]. Generic dimethylcarbamates without this designation cannot fulfill compendial method requirements, regardless of structural similarity. The USP reference standard is supplied with detailed characterization data compliant with regulatory guidelines .
| Evidence Dimension | Regulatory/Compendial Designation Status |
|---|---|
| Target Compound Data | Designated USP Reference Standard (pharmaceutical primary standard grade) |
| Comparator Or Baseline | Unspecified/Generic phenyl dimethylcarbamates |
| Quantified Difference | Qualitative distinction: compendial vs. non-compendial |
| Conditions | USP-NF monograph specifications |
Why This Matters
This designation creates a non-discretionary procurement requirement—ANDA submissions, method validation, and QC release testing for Rivastigmine drug products cannot use generic alternatives without full method revalidation and regulatory justification.
- [1] United States Pharmacopeia. Rivastigmine Related Compound B. Catalog No. 1604870. View Source
- [2] USP-NF. Rivastigmine Monograph; Rivastigmine Tartrate Monograph; Rivastigmine Tartrate Capsules Monograph. View Source
